molecular formula C15H17F2NO5 B2923933 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde CAS No. 2094391-81-6

4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde

Cat. No. B2923933
CAS RN: 2094391-81-6
M. Wt: 329.3
InChI Key: HZVBWTQOVQPSFE-UHFFFAOYSA-N
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Description

4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde, also known as DFOB, is a chemical compound that has been widely used in scientific research. This compound is a chelator that selectively binds iron, which makes it useful for a variety of applications.

Mechanism of Action

4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde binds to iron ions in a 1:1 ratio, forming a stable complex. This complex prevents iron from participating in redox reactions, which are essential for many biological processes. The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to a variety of biochemical and physiological effects, including:
1. Inhibition of Cell Growth: Iron is required for cell growth and proliferation. The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to inhibition of cell growth and proliferation.
2. Oxidative Stress: Iron participates in redox reactions that generate reactive oxygen species (ROS). The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to a reduction in ROS levels, which reduces oxidative stress.
3. Gene Expression: Iron is required for the expression of many genes. The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to a reduction in the expression of these genes.

Advantages and Limitations for Lab Experiments

4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective Binding: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde selectively binds iron, which makes it useful for studying the role of iron in biological processes.
2. Stability: The complex formed between 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde and iron is stable, which allows for accurate measurement of iron levels.
3. Non-Toxic: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde is non-toxic to cells and can be used at high concentrations without causing cell death.
Some of the limitations of 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde include:
1. Cell Permeability: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde is not very permeable to cell membranes, which limits its use in some applications.
2. Iron Sensitivity: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde is sensitive to the presence of other metals, which can interfere with its ability to selectively bind iron.
3. Limited Solubility: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has limited solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde in scientific research. Some of these include:
1. Drug Development: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has shown promise as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Future research could focus on developing 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde-based drugs for these applications.
2. Imaging: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde could be used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to selectively bind iron.
3. Iron Metabolism: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde could be used to study the role of iron in metabolism and its relationship to disease.
Conclusion:
In conclusion, 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde is a chemical compound that has been widely used in scientific research due to its ability to selectively bind iron. This compound has been used in a variety of applications, including cancer research, neurodegenerative diseases, and infectious diseases. The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to a variety of biochemical and physiological effects, including inhibition of cell growth, reduction in oxidative stress, and reduction in gene expression. While 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has several advantages for lab experiments, it also has some limitations. Future research could focus on drug development, imaging, and iron metabolism.

Synthesis Methods

The synthesis of 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde can be achieved through a multi-step process. The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,2-difluoroethylamine hydrochloride to produce 4-(2,2-difluoroethylamino)-3-methoxybenzaldehyde. This intermediate is then reacted with morpholine and propionyl chloride to produce the final product, 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde.

Scientific Research Applications

4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has been extensively used in scientific research due to its ability to selectively bind iron. This compound has been used in a variety of applications, including:
1. Cancer Research: Iron is required for the growth and proliferation of cancer cells. 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has been used to selectively chelate iron in cancer cells, leading to inhibition of their growth and proliferation.
2. Neurodegenerative Diseases: Iron accumulation in the brain has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has been used to chelate iron in the brain, leading to a reduction in the progression of these diseases.
3. Infectious Diseases: Iron is required for the growth and survival of many infectious agents. 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has been used to selectively chelate iron in these agents, leading to their inhibition.

properties

IUPAC Name

4-[3-(2,2-difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO5/c1-21-13-8-11(9-19)2-3-12(13)22-6-4-14(20)18-5-7-23-15(16,17)10-18/h2-3,8-9H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVBWTQOVQPSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCC(=O)N2CCOC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde

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